(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxyphenyl)methylidene]pyrazol-3-one
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Overview
Description
(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxyphenyl)methylidene]pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This particular compound is characterized by its unique structure, which includes a pyrazolone core substituted with phenyl and prop-2-enoxyphenyl groups.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that compounds with similar structures can undergo various reactions, including addition reactions with low-molecular nucleophils such as glutathione . This interaction could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
For instance, indole derivatives have been found to affect a wide range of biological and clinical applications .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2,5-diphenyl-4-[(2-prop-2-enoxyphenyl)methylidene]pyrazol-3-one typically involves the condensation of appropriate aldehydes and ketones with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts like acetic acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxyphenyl)methylidene]pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or nitro groups are introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in the development of new materials with unique properties.
Biology: The compound exhibits significant biological activity, including anti-inflammatory, analgesic, and antimicrobial effects, making it a potential candidate for drug development.
Medicine: Due to its biological activities, it is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials for industrial applications.
Comparison with Similar Compounds
Similar Compounds
2,5-diphenyl-3-methylpyrazol-4-one: Similar in structure but lacks the prop-2-enoxyphenyl group.
4-hydroxy-2,5-diphenyl-3-methylpyrazol: Contains a hydroxyl group instead of the prop-2-enoxyphenyl group.
2,5-diphenyl-4-(4-methoxyphenyl)methylidene]pyrazol-3-one: Similar structure with a methoxy group instead of the prop-2-enoxyphenyl group.
Uniqueness
The presence of the prop-2-enoxyphenyl group in (4Z)-2,5-diphenyl-4-[(2-prop-2-enoxyphenyl)methylidene]pyrazol-3-one imparts unique chemical and biological properties to the compound. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxyphenyl)methylidene]pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c1-2-17-29-23-16-10-9-13-20(23)18-22-24(19-11-5-3-6-12-19)26-27(25(22)28)21-14-7-4-8-15-21/h2-16,18H,1,17H2/b22-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVJYKWIOSCLKM-PYCFMQQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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